Tetraphenylnaphthacene monoxide

Singlet Oxygen Delivery Thermal Cycloreversion Controlled Release

Tetraphenylnaphthacene monoxide (CAS 127257-80-1), also systematically known as 5,6,11,12-tetraphenyl-5,12-dihydro-5,12-epoxytetracene or commonly referred to as rubrene monoxide or rubrene-Ox1, is a polycyclic aromatic hydrocarbon endoperoxide. Its chemical formula is C42H28O with a molecular weight of 548.67 g/mol.

Molecular Formula C42H28O
Molecular Weight 548.7 g/mol
CAS No. 127257-80-1
Cat. No. B15345274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetraphenylnaphthacene monoxide
CAS127257-80-1
Molecular FormulaC42H28O
Molecular Weight548.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C3C(=C(C4=CC=CC=C42)C5=CC=CC=C5)C6(C7=CC=CC=C7C3(O6)C8=CC=CC=C8)C9=CC=CC=C9
InChIInChI=1S/C42H28O/c1-5-17-29(18-6-1)37-33-25-13-14-26-34(33)38(30-19-7-2-8-20-30)40-39(37)41(31-21-9-3-10-22-31)35-27-15-16-28-36(35)42(40,43-41)32-23-11-4-12-24-32/h1-28H
InChIKeyRHSJHTZJVINNOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetraphenylnaphthacene monoxide (CAS 127257-80-1): A Rubrene Endoperoxide for Controlled Singlet Oxygen Release


Tetraphenylnaphthacene monoxide (CAS 127257-80-1), also systematically known as 5,6,11,12-tetraphenyl-5,12-dihydro-5,12-epoxytetracene or commonly referred to as rubrene monoxide or rubrene-Ox1, is a polycyclic aromatic hydrocarbon endoperoxide [1]. Its chemical formula is C42H28O with a molecular weight of 548.67 g/mol . This compound is the primary, mono-oxygenated photo-oxidation product of rubrene (5,6,11,12-tetraphenylnaphthacene), formed via a [4+2] cycloaddition of singlet oxygen (¹O₂) to the central tetracene ring [2]. Unlike its parent compound, which is a highly fluorescent orange-red semiconductor, this monoxide features a broken conjugation in the tetracene backbone, resulting in a colorless appearance and distinct photophysical and chemical properties, most notably its ability to thermally revert to rubrene with the release of singlet oxygen [3].

Why Generic Substitution Fails for Tetraphenylnaphthacene monoxide: The Critical Importance of Structure-Specific Reversibility


Direct substitution of Tetraphenylnaphthacene monoxide with other endoperoxides or singlet oxygen carriers is not scientifically valid due to compound-specific differences in thermal stability, release kinetics, and the nature of the resulting byproduct. The thermolytic cycloreversion of this specific monoxide regenerates the pristine organic semiconductor rubrene, a unique feature not shared by common analogs like 1,4-dimethylnaphthalene endoperoxide (DMNE) or anthracene endoperoxides [1]. While DMNE and others release singlet oxygen, they generate different parent acenes with distinct optical and electronic properties, making them unsuitable for applications requiring the subsequent use of rubrene's high charge-carrier mobility or specific fluorescence [2]. Furthermore, the exact conditions for controlled oxygen release, such as the 55% conversion yield after 120 minutes at 50°C reported for this compound, are a direct consequence of its specific molecular architecture and cannot be assumed for other in-class molecules [3].

Quantitative Evidence Guide for Selecting Tetraphenylnaphthacene monoxide (CAS 127257-80-1) Over Alternatives


Thermal Oxygen Release Kinetics of Rubrene Monoxide vs. Alternative Carriers

Tetraphenylnaphthacene monoxide demonstrates quantifiable oxygen release upon heating. A patent study reports that after heating at 50°C for 120 minutes, about 75% of the original rubrene is recovered, indicating that approximately 55% of the rubrene was converted to the endoperoxide and subsequently released its oxygen [1]. This stands in contrast to 1,4-dimethylnaphthalene endoperoxide (DMNE), which is commonly used to measure chemical rate constants but is not reported to regenerate a high-value semiconductor [2].

Singlet Oxygen Delivery Thermal Cycloreversion Controlled Release

Thermal Reversibility: Restoring High Charge-Carrier Mobility in Rubrene-Based Devices

The photo-oxidation of rubrene to form this monoxide (rubrene-Ox1) is a thermally reversible reaction. A 2018 study demonstrated that this reversibility can restore the high charge-carrier mobility in both crystalline thin films and single crystals of rubrene after they had been degraded by oxidation [1]. This is in stark contrast to further oxidized species (e.g., rubrene-Ox2) or oxygen-induced traps, which cause irreversible degradation of electronic properties [1][2]. While rubrene itself has an oxidation activation barrier of 14.4 kcal/mol, which makes it prone to degradation, the ability of its primary oxidation product to revert is a key differentiator [3].

Organic Electronics Device Stability Charge Transport

Spectral Signature: A Definitive UV-Vis and NMR Marker for Rubrene Purity and Oxidation State

The formation of Tetraphenylnaphthacene monoxide from rubrene is accompanied by a distinct and quantifiable change in its UV-Vis absorption spectrum due to the loss of conjugation [1]. This property is actively used to monitor the photo-oxidation process. For instance, a study on Pd(II) phthalocyanine-sensitized triplet-triplet annihilation used UV-Vis (in toluene) and ¹H NMR (in d6-benzene) to confirm the decomposition of rubrene into its corresponding endoperoxide [2]. This provides a direct, quantitative analytical method for assessing rubrene purity. While rubrene is used as a reference for singlet oxygen quantum yield measurements due to its high reactivity, the appearance of the monoxide's distinct spectral features serves as a definitive marker of degradation or intentional conversion [3].

Analytical Chemistry Quality Control Spectroscopy

Comparison of Singlet Oxygen Carriers: Monoxide Thermolytic Regeneration vs. Sensitized Generation

The thermal decomposition of aromatic endoperoxides is a well-established, convenient source of singlet oxygen (¹O₂), especially in environments where traditional photosensitization is impractical [1]. Tetraphenylnaphthacene monoxide (rubrene endoperoxide) is explicitly cited in patents as a 'slow release endoperoxide' for this purpose, with its oxygen release being directly measurable with a fluorescent oxygen probe [2]. While other endoperoxides like DMNE are frequently used as thermolytic sources for kinetic studies [1], this compound's utility extends to systems where the regenerated rubrene plays a secondary role, such as in self-reporting or multi-cycle systems. A water-soluble rubrene derivative has even been synthesized for ¹O₂ trapping in aqueous solution, highlighting the versatility of this core structure [3].

Singlet Oxygen Sources Photodynamic Therapy Chemical Dosimetry

Validated Application Scenarios for Tetraphenylnaphthacene monoxide (CAS 127257-80-1) Based on Comparative Evidence


Controlled and Self-Reporting Singlet Oxygen Delivery for Biomaterials

As detailed in patent literature, Tetraphenylnaphthacene monoxide can be formulated into polymeric carriers for the thermal generation of singlet oxygen [1]. This application is uniquely suited to this compound because its thermolysis regenerates the highly fluorescent rubrene molecule. This creates an intrinsic 'self-reporting' mechanism: the release of ¹O₂ is accompanied by the appearance of rubrene's characteristic fluorescence, allowing for real-time, non-invasive monitoring of the oxygen delivery process. This dual-functionality—delivery and reporting—is not available with other common endoperoxides like DMNE, whose byproduct is non-fluorescent.

Recovery and Reconditioning of High-Performance Rubrene-Based OFETs

The thermal reversibility of the oxidation process is a critical piece of evidence for device engineers [2]. In organic field-effect transistors (OFETs) that have suffered performance degradation due to environmental photo-oxidation, a controlled thermal annealing step can convert the accumulated Tetraphenylnaphthacene monoxide (rubrene-Ox1) back into pristine rubrene. This process has been shown to restore the high charge-carrier mobility of the devices [2]. This targeted recovery strategy is specific to the rubrene system and would not be effective for devices based on other acenes like pentacene, where oxidation products are irreversible and form permanent charge traps [3].

Analytical Standard for Rubrene Purity and Stability Studies

For quality control laboratories and researchers working with rubrene, Tetraphenylnaphthacene monoxide is an essential reference standard. Its well-defined UV-Vis and ¹H NMR spectra serve as a definitive fingerprint for the primary oxidative impurity in rubrene samples [2][4]. Using this compound allows for precise quantification of rubrene degradation, which is crucial because even small amounts of endoperoxide contamination (<1%) can lead to unacceptable performance in electroluminescent devices [5]. Substituting a generic acene endoperoxide would not provide the exact spectral match required for accurate calibration and impurity identification.

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